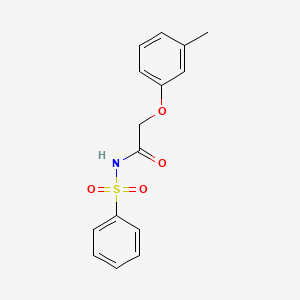![molecular formula C26H20BrN5O2 B11707746 (3E)-1-benzyl-5-bromo-1H-indole-2,3-dione 3-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone]](/img/structure/B11707746.png)
(3E)-1-benzyl-5-bromo-1H-indole-2,3-dione 3-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-1-苄基-5-溴-1H-吲哚-2,3-二酮 3-[(3-烯丙基-4-氧代-3,4-二氢-2-喹唑啉基)腙] 是一种复杂的 有机化合物,在科学研究的各个领域引起了人们的兴趣。该化合物的特点是其独特的结构,包括吲哚核心,一个溴原子和一个喹唑啉基腙部分。
准备方法
合成路线和反应条件
(3E)-1-苄基-5-溴-1H-吲哚-2,3-二酮 3-[(3-烯丙基-4-氧代-3,4-二氢-2-喹唑啉基)腙] 的合成通常涉及多步有机反应。第一步通常包括 1-苄基-1H-吲哚-2,3-二酮的溴化,在 5 位引入溴原子。接下来在受控条件下,溴化吲哚与 3-烯丙基-4-氧代-3,4-二氢-2-喹唑啉腙反应形成腙键。反应条件,例如温度、溶剂和催化剂,经过优化以实现最终产物的较高产率和纯度。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化合成平台可以提高生产过程的效率和可扩展性。此外,工业方法可以结合先进的纯化技术,例如色谱法和结晶法,以确保该化合物符合各种应用所需的质量标准。
化学反应分析
反应类型
(3E)-1-苄基-5-溴-1H-吲哚-2,3-二酮 3-[(3-烯丙基-4-氧代-3,4-二氢-2-喹唑啉基)腙] 会经历几种类型的化学反应,包括:
氧化: 该化合物可以被氧化以形成各种氧化衍生物,具体取决于所使用的反应条件和氧化剂。
还原: 还原反应可以修饰喹唑啉基腙部分,导致形成还原类似物。
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及亲核试剂,如胺和硫醇。反应条件,包括温度、溶剂和 pH 值,需要仔细控制以实现所需的转化。
主要产品
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生喹唑啉基酮,而还原可以产生腙衍生物。取代反应可以导致各种取代的吲哚衍生物。
科学研究应用
(3E)-1-苄基-5-溴-1H-吲哚-2,3-二酮 3-[(3-烯丙基-4-氧代-3,4-二氢-2-喹唑啉基)腙] 在科学研究中具有多种应用:
化学: 该化合物作为合成更复杂分子和材料的构建块。
生物学: 它被用于研究吲哚和喹唑啉衍生物的生物活性。
医学: 该化合物正在探索其潜在的治疗特性,包括抗癌、抗菌和抗炎活性。
工业: 它在先进材料的开发中得到应用,例如有机半导体和染料。
作用机制
(3E)-1-苄基-5-溴-1H-吲哚-2,3-二酮 3-[(3-烯丙基-4-氧代-3,4-二氢-2-喹唑啉基)腙] 的作用机制涉及它与特定分子靶标和途径的相互作用。已知吲哚和喹唑啉部分与各种酶和受体相互作用,调节其活性。例如,该化合物可能会抑制某些参与细胞增殖的激酶或酶,从而导致其潜在的抗癌作用。确切的分子靶标和途径取决于具体的生物学环境和化合物的结构特征。
相似化合物的比较
类似化合物
- 甲基 (2Z)-2-(1-乙基-2-氧代-1,2-二氢-3H-吲哚-3-亚甲基)-5-[4-(2-呋喃甲酰氧基)苯基]-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯
- 苯并噻唑衍生物
独特性
与类似化合物相比,(3E)-1-苄基-5-溴-1H-吲哚-2,3-二酮 3-[(3-烯丙基-4-氧代-3,4-二氢-2-喹唑啉基)腙] 由于其独特的吲哚、溴和喹唑啉部分的组合而脱颖而出。
属性
分子式 |
C26H20BrN5O2 |
|---|---|
分子量 |
514.4 g/mol |
IUPAC 名称 |
2-[(1-benzyl-5-bromo-2-hydroxyindol-3-yl)diazenyl]-3-prop-2-enylquinazolin-4-one |
InChI |
InChI=1S/C26H20BrN5O2/c1-2-14-31-24(33)19-10-6-7-11-21(19)28-26(31)30-29-23-20-15-18(27)12-13-22(20)32(25(23)34)16-17-8-4-3-5-9-17/h2-13,15,34H,1,14,16H2 |
InChI 键 |
DTQHZTSUWZQVHA-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1N=NC3=C(N(C4=C3C=C(C=C4)Br)CC5=CC=CC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide](/img/structure/B11707663.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11707682.png)
![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707687.png)

![3-bromo-N'-[(2E)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11707694.png)
![3,5-dibromo-N-[2,5-dichloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B11707697.png)

![2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11707703.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-bromobenzamide](/img/structure/B11707711.png)

![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11707719.png)

![N'-[(E)-(Furan-2-YL)methylidene]-3-hydroxybenzohydrazide](/img/structure/B11707725.png)
![(4Z)-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11707728.png)
